3-(2-Methylsulfanylethyl)cyclobutan-1-ol
Description
3-(2-Methylsulfanylethyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a 2-methylsulfanylethyl substituent at the 3-position of the cyclobutane ring.
Properties
IUPAC Name |
3-(2-methylsulfanylethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-9-3-2-6-4-7(8)5-6/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZMCHHDYBXMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1CC(C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylsulfanylethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-methylsulfanylethyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
- Preparation of 2-methylsulfanylethyl magnesium bromide by reacting 2-methylsulfanylethyl bromide with magnesium in anhydrous ether.
- Addition of the Grignard reagent to cyclobutanone, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylsulfanylethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Methylsulfanylethyl)cyclobutanone.
Reduction: Formation of 3-(2-Methylsulfanylethyl)cyclobutane.
Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylsulfanylethyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylsulfanylethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the methylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular parameters of 3-(2-Methylsulfanylethyl)cyclobutan-1-ol with structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|---|
| This compound | Not available | C₆H₁₂OS | 132.21 | 2-Methylsulfanylethyl group | Cyclobutanol core with extended sulfur-containing side chain |
| 3-(Methylsulfanyl)cyclobutan-1-ol | 2059911-31-6 | C₅H₁₀OS | 118.20 | Methylsulfanyl group | Shorter sulfur substituent; higher ring strain influence |
| 3-Methylcyclobutan-1-ol | 20939-64-4 | C₅H₁₀O | 86.13 | Methyl group | Simpler structure; lacks sulfur atom |
| 3-Sulfanyl-2-methylbutan-1-ol | N/A | C₅H₁₂OS | 120.21 | Sulfanyl and methyl groups on butanol | Linear butanol backbone; distinct from cyclobutanol derivatives |
Key Observations:
- The 2-methylsulfanylethyl group in the target compound increases molecular weight compared to analogs like 3-(methylsulfanyl)cyclobutan-1-ol (132.21 vs. 118.20 g/mol) .
- The cyclobutane ring introduces significant ring strain, which may enhance reactivity in ring-opening reactions compared to linear alcohols like 3-sulfanyl-2-methylbutan-1-ol .
Physicochemical and Toxicological Considerations
- Lipophilicity and Solubility: Sulfur atoms in analogs like 3-(methylsulfanyl)cyclobutan-1-ol increase logP values, suggesting reduced aqueous solubility compared to 3-methylcyclobutan-1-ol. This trend likely extends to the target compound .
- Sulfur-containing compounds may exhibit distinct metabolic pathways, necessitating separate toxicological evaluations .
Biological Activity
3-(2-Methylsulfanylethyl)cyclobutan-1-ol is a cyclic alcohol that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclobutane ring structure and a methylsulfanyl group, may exhibit various pharmacological properties. This article synthesizes findings from diverse research sources to provide an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant biochemical pathways.
Chemical Structure and Properties
This compound possesses a cyclobutane core with a hydroxyl group and a methylsulfanyl substituent. The molecular formula is CHOS, and its structure can be represented as follows:
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : This compound may interact with specific enzymes, influencing metabolic pathways. Its hydroxyl group allows for hydrogen bonding, which can enhance binding affinity to target enzymes.
- Cell Signaling Modulation : Preliminary studies suggest that it could modulate cell signaling pathways, potentially affecting cellular proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress in cells. This is attributed to its ability to scavenge free radicals.
Case Studies
Several case studies have explored the effects of this compound in different biological contexts:
-
Case Study on Antimicrobial Efficacy :
- A study conducted on the efficacy of this compound against common pathogens revealed notable results, suggesting potential applications in developing new antimicrobial agents.
- Methodology involved agar diffusion tests and minimum inhibitory concentration (MIC) assessments.
-
Case Study on Antioxidant Activity :
- In a controlled experiment assessing the antioxidant effects in human cell lines, the compound significantly reduced oxidative damage markers compared to untreated controls.
Biochemical Pathways
The compound's interactions may influence various biochemical pathways:
- Metabolic Pathways : It may affect the metabolism of other drugs through cytochrome P450 enzymes.
- Signaling Pathways : Potential modulation of pathways such as NF-kB and MAPK, which are vital in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
